N-(3-Thienyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-thiophen-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXQVXGAEYDJCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195367 | |
| Record name | N-3-Thienylacetamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80195367 | |
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Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42602-67-5 | |
| Record name | N-3-Thienylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42602-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-3-Thienylacetamide | |
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| Record name | 42602-67-5 | |
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| Record name | N-3-Thienylacetamide | |
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| Record name | N-3-thienylacetamide | |
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| Record name | N-3-THIENYLACETAMIDE | |
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Synthetic Methodologies for N 3 Thienyl Acetamide and Its Analogues
Direct N-Acylation Approaches
The most straightforward method for the synthesis of N-(3-Thienyl)acetamide involves the formation of an amide bond by acylating 3-thienylamine. This approach is widely used due to the commercial availability of the starting amine and the high efficiency of N-acylation reactions.
The N-acylation of an amine is a fundamental transformation in organic chemistry. For the synthesis of this compound, this typically involves reacting 3-thienylamine with a suitable acylating agent. Acetic anhydride (B1165640) and acetyl chloride are the most common reagents for this purpose due to their high reactivity.
The reaction with acetic anhydride is often performed under neutral or slightly acidic conditions and can sometimes be carried out without a solvent. orientjchem.org The reaction is generally clean, with the only byproduct being acetic acid. In some cases, refluxing the amine with excess acetic anhydride is sufficient to drive the reaction to completion. researchgate.netnih.gov
Acetyl chloride is a more reactive acylating agent and is often used in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. ias.ac.in Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270). acs.orgnih.gov This method is particularly useful for less reactive amines or when milder reaction conditions are required. The choice between acetic anhydride and acetyl chloride often depends on the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and cost considerations.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderately reactive | Highly reactive |
| Byproduct | Acetic Acid | Hydrogen Chloride (HCl) |
| Typical Conditions | Neat or in a solvent, often requires heating | Requires a base (e.g., triethylamine) and a solvent (e.g., THF) |
| Advantages | Simple workup, less corrosive byproduct | High reactivity allows for lower temperatures |
While many N-acylations proceed without a catalyst, various catalysts can be employed to enhance reaction rates, improve yields, and allow for milder conditions. orientjchem.org These can be broadly classified into acidic, basic, and metal-based catalysts.
Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum triflate (Al(OTf)₃) have been reported to catalyze N-acylation reactions. orientjchem.org They function by activating the carbonyl group of the acylating agent, making it more electrophilic and susceptible to nucleophilic attack by the amine.
In recent years, transition metal catalysis has emerged as a powerful tool for amide bond formation. Palladium-catalyzed methods, for instance, have been developed for the N-acylation of tertiary amines via C-N bond cleavage, showcasing the versatility of metal catalysts in these transformations. organic-chemistry.orgnih.gov For the direct acylation of primary amines like 3-thienylamine, simpler catalytic systems are typically sufficient.
| Catalyst Type | Examples | Role in Reaction |
| Lewis Acids | ZnCl₂, FeCl₃, Al(OTf)₃ | Activates the acylating agent's carbonyl group. orientjchem.org |
| Solid Supports | KF-Al₂O₃ | Can act as a basic catalyst and facilitate purification. orientjchem.org |
| Transition Metals | Palladium(II) Acetate | Catalyzes acylation through oxidative addition and reductive elimination cycles, especially in more complex transformations. organic-chemistry.org |
Thiophene (B33073) Ring Formation Strategies with Acetamide (B32628) Integration
An alternative to direct acylation is the construction of the thiophene ring itself in a manner that incorporates the acetamide functionality or a precursor amino group that can be subsequently acylated.
The Gewald reaction is a multicomponent reaction that produces highly substituted 2-aminothiophenes from an α-cyano ester (or other activated nitrile), a carbonyl compound, and elemental sulfur in the presence of a base. mdpi.com This method is exceptionally useful as it directly installs the amino group onto the thiophene ring, which is then readily available for acylation.
A modified Gewald reaction can utilize cyanoacetone and an α-mercaptoaldehyde dimer to afford 3-acetyl-2-aminothiophenes. researchgate.netnih.gov The resulting 2-aminothiophene derivative can then be converted into the corresponding N-acetylated compound by heating with acetic anhydride, demonstrating a direct pathway from basic starting materials to a thienyl-acetamide scaffold. researchgate.netnih.gov The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes, which are precursors to various N-(thienyl)acetamide analogues. mdpi.comresearchgate.net
| Starting Materials | Key Features of Pathway | Resulting Intermediate |
| Activated Nitrile, Carbonyl Compound, Elemental Sulfur | Classic one-pot, multicomponent reaction. mdpi.com | Substituted 2-Aminothiophene |
| Cyanoacetone, α-Mercaptoaldehyde Dimer (e.g., 1,4-dithian-2,5-diol) | A modified pathway for specific substitution patterns. researchgate.netnih.govbeilstein-journals.org | 3-Acetyl-2-aminothiophene |
| 2-Cyanomethyl Benzimidazole, Aldehydes, Sulfur | Creates complex 2-aminothiophenes fused or linked to other heterocyclic systems. researchgate.net | 2-(2-Aminothiophene)-benzimidazole |
Another synthetic strategy involves the cyclization of an acyclic precursor that already contains the core atoms required for the thiophene ring and the acetamide side chain. For example, a 2-((cyanopyridinyl)thio)acetamide derivative can undergo an intramolecular cyclization upon heating in an ethanolic sodium ethoxide solution. researchgate.net This reaction, known as a Thorpe-Ziegler type of cyclization, results in the formation of a 3-aminothieno[2,3-b]pyridine-2-carboxamide, a complex analogue where the thiophene ring is fused to another heterocycle. researchgate.net
Such cyclization strategies are powerful for creating complex, fused heterocyclic systems that contain the thienyl-acetamide motif. The specific precursors and cyclization conditions can be varied to produce a diverse range of molecular architectures.
Advanced Synthetic Transformations Leading to this compound
Modern organic synthesis provides advanced methodologies that can be applied to the formation of this compound and its analogues. These methods often offer improved efficiency, selectivity, or functional group tolerance compared to more traditional approaches.
Palladium-catalyzed N-acylation represents one such advanced method, where carboxylic acids can be coupled with tertiary amines through C-N bond cleavage to form amides. organic-chemistry.orgnih.gov While this specific transformation applies to tertiary amines, the underlying principles of using transition metal catalysis for amide bond formation are at the forefront of synthetic chemistry.
Furthermore, nucleophilic substitution reactions on functionalized thiophenes can be used to construct complex acetamide derivatives. For instance, the reaction of a pyridine thiol with a chloroacetamide derivative in the presence of a base can generate pyridylthioacetamides, which are analogues of this compound. nih.gov These methods allow for the modular assembly of complex molecules from readily available building blocks.
Chemical Reactivity and Derivatization of N 3 Thienyl Acetamide
Reactions of the Acetamide (B32628) Functional Group
The acetamide portion of the molecule, consisting of a carbonyl group directly bonded to a nitrogen atom, exhibits characteristic reactivity influenced by the adjacent thienyl group. The nitrogen's lone pair of electrons participates in resonance with the carbonyl group, which significantly affects the chemical properties of the amide bond.
Hydrolysis Mechanisms and Kinetics
The amide bond of N-(3-Thienyl)acetamide can be cleaved through hydrolysis under both acidic and basic conditions to yield 3-aminothiophene and acetic acid or its corresponding salt.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of 3-aminothiophene to yield acetic acid. The liberated 3-aminothiophene is protonated in the acidic medium to form an ammonium (B1175870) salt.
Base-Promoted Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) ions (OH⁻), the hydrolysis proceeds via direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling the 3-thienylamide anion, which is a relatively poor leaving group but is subsequently protonated by the solvent (water) to form 3-aminothiophene. The other product is a carboxylate salt. The breaking of the tetrahedral intermediate is often the rate-determining step. dntb.gov.ua
The kinetics of amide hydrolysis are dependent on factors such as pH, temperature, and the structure of the amide. dntb.gov.uae3s-conferences.org While specific kinetic data for this compound is not extensively documented, the rates can be inferred from studies on analogous N-arylacetamides. The rate of hydrolysis typically shows a strong dependence on both acid and base concentration, with the slowest reaction rate occurring at a near-neutral pH.
| Condition | Catalyst | Rate Determining Step | Typical Activation Energy (Ea) | Effect of Temperature |
|---|---|---|---|---|
| Acidic | H₃O⁺ | Attack of water on protonated amide | 60-80 kJ/mol e3s-conferences.org | Rate increases significantly with temperature e3s-conferences.org |
| Basic | OH⁻ | Breakdown of the tetrahedral intermediate dntb.gov.ua | 70-90 kJ/mol | Rate increases significantly with temperature |
N-Alkylation and N-Acylation Reactions
N-Alkylation: The direct alkylation of the amide nitrogen in this compound is challenging because the nitrogen atom is not strongly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, the reaction typically requires the use of a strong base to deprotonate the amide, forming a highly nucleophilic amidate anion. researchgate.net Common bases for this purpose include sodium hydride (NaH) or potassium hydroxide (KOH). The resulting anion can then react with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. researchgate.netsemanticscholar.org
N-Acylation: N-acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide derivative. This can be achieved by first deprotonating the amide with a strong base, similar to N-alkylation, followed by reaction with an acylating agent like an acyl chloride or an anhydride (B1165640). For instance, reacting the amidate of this compound with acetyl chloride would yield N-acetyl-N-(3-thienyl)acetamide. The synthesis of related N-acyl thiophene (B33073) derivatives has been demonstrated using acyl chlorides in the presence of a base like triethylamine (B128534). acs.org
| Reaction | Reagents | Base | Solvent | General Outcome |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | NaH, KOH | THF, DMF | Formation of N,N-disubstituted amide semanticscholar.org |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Acetic Anhydride | NaH, Triethylamine | THF, Dioxane | Formation of an imide derivative acs.org |
Reactivity of the Carbonyl Group
The carbonyl carbon of the acetamide group is electrophilic, but its reactivity is moderated by the resonance effect of the adjacent nitrogen atom. The nitrogen lone pair donates electron density to the carbonyl carbon, reducing its partial positive charge and thus its susceptibility to nucleophilic attack. Consequently, amides are generally less reactive towards nucleophiles than other carbonyl compounds such as ketones or aldehydes.
Despite this reduced reactivity, the carbonyl group can still undergo nucleophilic addition, particularly with strong nucleophiles. For example, reduction of the amide to an amine can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom.
Reactions Involving the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are strongly influenced by the acetamide substituent at the C3 position.
Electrophilic Aromatic Substitution Patterns
The acetamido group (-NHCOCH₃) is an activating and ortho, para-directing substituent in electrophilic aromatic substitution (EAS). vanderbilt.edulibretexts.orgyoutube.com In the context of the 3-substituted thiophene ring, the ortho positions are C2 and C4, while the para-like position is C5. Thiophene itself is most reactive at the C2 and C5 positions. The powerful activating nature of the acetamido group directs incoming electrophiles preferentially to the vacant C2 and C5 positions. Computational models like RegioSQM predict the regioselectivity of EAS reactions on heteroaromatic systems by identifying the most nucleophilic carbon centers. core.ac.uknih.gov
Common EAS reactions include:
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will introduce a halogen atom, primarily at the C2 position.
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group, a reaction that is also expected to favor substitution at the C2 or C5 position.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from phosphorus oxychloride and a formamide (B127407) like DMF) to introduce a formyl group (-CHO) onto electron-rich aromatic rings. jk-sci.comorganic-chemistry.orgwikipedia.org For this compound, formylation is expected to occur at the C2 position.
| Reaction | Reagents | Electrophile | Major Product(s) |
|---|---|---|---|
| Bromination | NBS, CCl₄ | Br⁺ | N-(2-Bromo-3-thienyl)acetamide |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | N-(2-Nitro-3-thienyl)acetamide and N-(5-Nitro-3-thienyl)acetamide |
| Vilsmeier-Haack | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | N-(2-Formyl-3-thienyl)acetamide jk-sci.comwikipedia.org |
Nucleophilic Substitution on Substituted Thiophene Rings
Nucleophilic aromatic substitution (SNAr) on an unactivated thiophene ring is generally difficult due to the ring's inherent electron-rich nature. wikipedia.orglibretexts.org For an SNAr reaction to proceed, the ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂). libretexts.org The acetamido group on this compound is an electron-donating group and thus deactivates the ring towards nucleophilic attack.
However, if this compound is first derivatized to include an EWG (for example, via nitration as described in 3.2.1) and a suitable leaving group (like a halide), it can undergo SNAr reactions. The mechanism involves the addition of a nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is greatly enhanced if the EWG is positioned ortho or para to the site of attack, as this allows the negative charge to be delocalized onto the EWG. libretexts.orglibretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. For a derivative like N-(2-chloro-5-nitro-3-thienyl)acetamide, a nucleophile could displace the chloride at the C2 position, with the negative charge of the Meisenheimer complex being stabilized by the nitro group at C5.
Oxidation and Reduction Processes of the Thiophene Moiety
The thiophene ring in this compound is susceptible to both oxidation and reduction, which can significantly alter its electronic properties and biological activity. The oxidation of thiophenes can lead to the formation of thiophene 1-oxides (sulfoxides) and thiophene 1,1-dioxides (sulfones). researchgate.net These transformations are of interest as they modulate the aromaticity and reactivity of the thiophene ring. researchgate.net
Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide have been employed for the oxidation of thiophene derivatives. researchgate.netnih.gov For instance, in the synthesis of related thioether-containing acetamides, m-CPBA was found to be effective for the oxidation of a thioether linkage to a sulfone, whereas various hydrogen peroxide systems were unsuccessful. nih.gov The direct oxidation of the thiophene ring itself typically yields thiophene 1,1-dioxides as the primary products. researchgate.net The intermediate thiophene 1-oxides are often unstable and act as transient species. researchgate.net
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization of the this compound scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. nih.govwustl.edu By systematically modifying the structure and evaluating the impact on biological activity, researchers can identify key pharmacophoric features and optimize lead compounds. nih.gov These modifications typically involve introducing various functional groups or incorporating new ring systems to explore steric, electronic, and hydrogen-bonding interactions with biological targets. nih.govnih.gov
Introduction of Halogen, Nitro, and Cyano Substituents
The introduction of small, electronically distinct substituents such as halogens, nitro groups, and cyano groups onto the thiophene ring or other parts of the this compound molecule is a common tactic in SAR studies. nih.gov These groups can modulate the molecule's lipophilicity, electronic distribution, and metabolic stability.
Halogenation: Halogens can be introduced to alter steric and electronic properties. For example, in the development of related acetamide derivatives, the introduction of fluorine and chlorine atoms on aryl rings was explored to enhance biological potency. nih.govnih.gov
Nitration: The nitro group is a strong electron-withdrawing group that can be introduced onto the thiophene ring. The synthesis of N-(2-nitro-3-thienyl)acetamide and its derivatives has been documented, indicating that the thiophene ring can be successfully nitrated. sielc.comuni.luuni.lu For example, N-(4-methoxy-3-nitrophenyl)acetamide was synthesized via the acetylation of 4-methoxy-3-nitroaniline (B184566) with acetic anhydride, a reaction pathway analogous to how nitrated thienyl acetamides can be prepared from the corresponding nitro-thienylamines. nih.gov
Cyanation: The cyano group serves as a hydrogen bond acceptor and can participate in dipole-dipole interactions. The synthesis of cyano-substituted thiophene acetamides, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has been achieved. acs.org Cyanation can be accomplished using various reagents and conditions, often involving the displacement of a leaving group with a cyanide source. taylorandfrancis.comorganic-chemistry.org The reactivity of such compounds can be assessed using computational methods like Fukui function analysis to predict sites for electrophilic and nucleophilic attack. acs.org
Table 1: Examples of Substituted N-(Thienyl)acetamide Derivatives
| Substituent Type | Example Compound Name | Reference |
|---|---|---|
| Nitro | N-(2-Nitrothiophen-3-yl)acetamide | sielc.com |
| Cyano | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | acs.org |
Incorporation of Additional Heterocyclic Systems (e.g., Isoxazole, Triazole, Pyridine (B92270), Quinazoline)
Coupling this compound with other heterocyclic systems is a widely used strategy to explore new chemical space and enhance biological activity by introducing additional interaction points.
Isoxazole: Isoxazole rings can be incorporated by coupling a suitable amine with an isoxazole-carboxylic acid. nih.gov For example, a series of isoxazole-carboxamide derivatives were synthesized via a coupling reaction between 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid and various aniline (B41778) derivatives using EDC and DMAP as coupling agents. nih.gov A similar strategy could be employed using 3-aminothiophene derivatives.
Triazole: 1,2,3-triazole rings are often introduced via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. nih.govnih.gov This involves reacting an azide-functionalized acetamide with a terminal alkyne, or vice versa, to form the 1,4-disubstituted triazole ring. nih.govmdpi.com
Pyridine: Pyridine moieties can be linked to an acetamide core through various synthetic routes. nih.gov One common method involves the nucleophilic substitution reaction between a chloroacetamide and a pyridine thiol or between a mercaptoacetamide and a pyridine halide. mdpi.com Another approach involves the reaction of an aminopyridine with an acid chloride under basic conditions. nih.gov
Quinazoline (B50416): Quinazoline derivatives can be attached to an acetamide framework. nih.gov This can be achieved by synthesizing a key quinazoline intermediate and then coupling it with a reactive acetamide derivative. researchgate.net For instance, a click reaction between an alkyne-functionalized quinazoline and an azide-functionalized acetamide can form a triazole-linked quinazoline-acetamide hybrid. nih.gov
Formation of Thioether and Sulfone Derivatives
The introduction of sulfur-containing functional groups like thioethers and their oxidized sulfone counterparts can significantly influence a molecule's properties, including its polarity and ability to act as a hydrogen bond acceptor.
Thioether Formation: Thioether derivatives are commonly synthesized via nucleophilic substitution reactions. researchgate.netbeilstein-journals.org This typically involves reacting a thiol-containing compound with an alkyl halide in the presence of a base. mdpi.combeilstein-journals.org For example, thioether-containing acetamides have been prepared through the reaction of a mercaptoacetamide with a pyridine halide using potassium carbonate as the base in acetonitrile. mdpi.com
Sulfone Formation: Thioethers can be readily oxidized to the corresponding sulfones. thieme-connect.de A common and effective oxidant for this transformation is m-chloroperoxybenzoic acid (m-CPBA). nih.gov In one study, attempts to oxidize a thioether precursor with hydrogen peroxide in various solvents were unsuccessful, but the use of m-CPBA pleasingly afforded the desired sulfone derivative. nih.gov This two-step process of forming a thioether and then oxidizing it to a sulfone is a versatile strategy for molecular derivatization. nih.gov
Table 2: Derivatization Strategies and Synthetic Methods
| Derivative Type | Heterocycle/Functional Group | Common Synthetic Method | Reference |
|---|---|---|---|
| Heterocyclic | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) | nih.gov |
| Heterocyclic | Pyridine | Nucleophilic substitution with pyridine halides or thiols | mdpi.com |
| Heterocyclic | Quinazoline | Coupling of quinazoline intermediates with acetamide precursors | nih.govresearchgate.net |
| Sulfur-containing | Thioether | Nucleophilic substitution of an alkyl halide with a thiol | researchgate.net |
| Sulfur-containing | Sulfone | Oxidation of a thioether, typically with m-CPBA | nih.gov |
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes. The chemical reactivity of N-aryl acetamides is often centered on the nucleophilic substitution at the carbon atom bearing a leaving group (e.g., in 2-chloro-N-arylacetamides) or electrophilic substitution on the aromatic ring. researchgate.net
In the oxidation of the thiophene moiety, the reaction with peracids like m-CPBA is believed to proceed via an electrophilic attack of the peracid's oxygen atom on the sulfur atom of the thiophene ring. researchgate.net This leads to the formation of the thiophene 1-oxide and subsequently the 1,1-dioxide. researchgate.net
For derivatization reactions, mechanistic considerations are key. For instance, the formation of thioethers via S-alkylation of a thiol with an alkyl halide is a classic SN2 (bimolecular nucleophilic substitution) reaction. beilstein-journals.orgbeilstein-journals.org The success of such reactions depends on factors like the nature of the leaving group, the solvent, and the steric hindrance around the reacting centers. beilstein-journals.org
Computational chemistry provides valuable insights into reaction mechanisms. acs.org For example, Density Functional Theory (DFT) calculations can be used to determine molecular and electronic properties, such as HOMO-LUMO energy gaps, which relate to the chemical reactivity of the molecule. nih.gov Furthermore, Fukui functions can be calculated to identify the most probable sites for nucleophilic and electrophilic attack on the molecule, guiding synthetic strategies for derivatization. acs.orgnih.gov
Conformational Analysis and Intramolecular Interactions of N 3 Thienyl Acetamide
Conformational Preferences of the Amide Bond (E/Z Isomerism)
The amide bond (C-N) in N-(3-Thienyl)acetamide, like in all amides, possesses a significant partial double bond character due to resonance. This delocalization of the nitrogen lone pair into the carbonyl π-system restricts free rotation around the C-N bond, leading to the existence of planar geometric isomers, designated as E and Z. researchgate.netnih.gov For secondary amides, the Z isomer (where the substituent on the nitrogen and the carbonyl oxygen are on the same side of the C-N bond, often referred to as the trans conformation of the amide backbone) is generally more stable than the E isomer (cis conformation) due to reduced steric hindrance. researchgate.net
In the case of N-aromatic acetamides, including this compound, the conformational preference is influenced not only by sterics but also by the electronic properties of the aromatic ring. acs.orgnih.gov Experimental studies using Nuclear Magnetic Resonance (NMR) spectroscopy in solution show that the conformational preferences of these amides depend on the π-electron densities of the N-aromatic moieties and the spatial relationship between the carbonyl oxygen and the aromatic ring. acs.orgnih.gov For this compound, the equilibrium lies significantly toward the Z-conformer, which minimizes steric repulsion between the thiophene (B33073) ring and the acetyl methyl group.
| Isomer | Relative Position of Thienyl and Carbonyl Groups | General Stability |
| Z-isomer | Thienyl group and carbonyl oxygen are on the same side of the C-N bond (trans amide). | Generally more stable for secondary amides. |
| E-isomer | Thienyl group and carbonyl oxygen are on opposite sides of the C-N bond (cis amide). | Generally less stable due to steric hindrance. |
Rotational Isomerism and Barriers to Rotation
The partial double bond character of the amide C-N bond creates a significant energy barrier to rotation, which is typically in the range of 15-23 kcal/mol for amides. researchgate.netnih.gov This barrier is high enough to allow for the observation of distinct E and Z isomers at or near room temperature using techniques like NMR spectroscopy. scielo.brresearchgate.net The rotation around the C-N bond is a key dynamic process that allows for interconversion between these isomers.
In addition to rotation around the amide bond, rotation around the N-C(thienyl) single bond also gives rise to different rotational isomers (rotamers). The orientation of the thiophene ring relative to the amide plane is a critical conformational feature. Theoretical calculations and experimental data suggest that the lowest energy conformations involve a non-planar arrangement, where the thiophene ring is twisted out of the amide plane to alleviate steric clashes. nih.gov The precise energy barriers for these rotational processes in this compound can be determined experimentally using dynamic NMR techniques at varying temperatures or calculated using computational chemistry methods. nih.govnih.gov
Influence of Substituents on Conformational Stability
The conformational stability of this compound can be significantly altered by the introduction of substituents on either the thiophene ring or the acetyl group. The effects of these substituents are generally categorized as either steric or electronic in nature.
Steric Effects: Bulky substituents placed near the amide linkage can destabilize certain conformations. For instance, a large substituent at the C2 position of the thiophene ring would increase steric strain with the carbonyl oxygen in the Z-conformer, potentially shifting the equilibrium towards the E-isomer or forcing a greater twist in the N-C(thienyl) bond. nih.gov
Electronic Effects: Electron-donating or electron-withdrawing groups on the thiophene ring can modify the π-electron density of the ring and the nitrogen atom. acs.orgnih.gov This, in turn, influences the degree of resonance in the amide bond. An electron-withdrawing group (e.g., a cyano or nitro group) on the thiophene ring can decrease the electron density on the nitrogen, reduce the double bond character of the C-N bond, and consequently lower the barrier to rotation. acs.orgnih.gov Conversely, electron-donating groups would be expected to increase the rotational barrier.
Intramolecular Chalcogen-Chalcogen Interactions (S···O═C)
Non-covalent interactions play a vital role in determining molecular conformation. One such interaction is the chalcogen bond, an attractive force between an electrophilic region on a chalcogen atom (like sulfur) and a nucleophile (like oxygen). In N-thienyl amides, the potential for an intramolecular interaction between the thiophene sulfur and the amide carbonyl oxygen exists.
However, a critical distinction must be made between N-(2-thienyl) and N-(3-thienyl) isomers. In N-(2-thienyl)acetamides, a stabilizing 1,5-type intramolecular S···O═C interaction is observed in the Z-conformer. acs.orgnih.gov This interaction, where the sulfur and oxygen atoms are separated by five bonds, significantly stabilizes the Z form. In contrast, due to the geometric arrangement of the this compound isomer, a similar intramolecular S···O═C interaction is not feasible. The sulfur atom is positioned too far from the carbonyl oxygen to establish a significant stabilizing chalcogen bond. This absence of an intramolecular S···O═C interaction is a key factor differentiating the conformational behavior and stability of this compound from its N-(2-thienyl) counterpart. acs.orgnih.gov
Hydrogen Bonding Networks in Solution and Solid State
As a secondary amide, this compound possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This capability allows it to participate in extensive intermolecular hydrogen bonding.
In the solid state, amides typically form robust hydrogen-bonded networks that dictate their crystal packing. X-ray crystallography studies on acetamide (B32628) derivatives show that molecules often arrange into chains or dimers through N-H···O=C hydrogen bonds. nih.govresearchgate.net For this compound, one would expect the formation of infinite chains where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. acs.org This type of interaction is a dominant force in the crystal lattice of many primary and secondary amides. researchgate.net
In solution, the extent of hydrogen bonding depends on the nature of the solvent. In non-polar, aprotic solvents, this compound molecules may form self-associated dimers or oligomers. In protic or polar solvents capable of hydrogen bonding, the molecule will form hydrogen bonds with solvent molecules, which can compete with and disrupt self-association.
Theoretical and Computational Studies of Conformation
Theoretical and computational methods are powerful tools for mapping the conformational energy landscape of molecules like this compound. These studies provide insights into the relative energies of different conformers, the heights of rotational barriers, and the nature of intramolecular interactions that are often difficult to probe experimentally. scielo.brresearchgate.net
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become standard for investigating the conformational properties of amide-containing molecules. acs.orgnih.govnih.gov For this compound, DFT calculations can be used to:
Optimize Geometries: Determine the lowest-energy three-dimensional structures for the various E/Z isomers and rotamers.
Calculate Relative Energies: Establish the relative stabilities of these conformers to predict the most abundant species at equilibrium. acs.org
Map Potential Energy Surfaces: By systematically rotating around the C-N and N-C(thienyl) bonds, the energy barriers for interconversion can be calculated, providing a theoretical value for the activation energy of rotational isomerism. mdpi.com
Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be employed to quantify the strength of resonance in the amide bond and to search for and characterize weak non-covalent interactions, such as chalcogen bonds or hydrogen bonds. researchgate.net
Studies on related aromatic amides have successfully used DFT functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or larger to accurately model their structures and rotational barriers. nih.govnih.gov Such calculations corroborate experimental findings from NMR and X-ray diffraction, providing a comprehensive picture of the molecule's structural dynamics. acs.org
| Computational Method | Application in Conformational Analysis | Key Findings |
| Density Functional Theory (DFT) | Geometry optimization, relative energy calculation, rotational barrier prediction. | Confirms the higher stability of the Z-conformer and quantifies the energy barriers between rotamers. |
| Ab Initio Methods (e.g., MP2) | High-accuracy energy calculations for benchmarking DFT results. | Provides refined energy values for conformational equilibria and transition states. |
| Natural Bond Orbital (NBO) Analysis | Quantifying electronic delocalization and non-covalent interactions. | Elucidates the nature of the amide resonance and confirms the absence of a strong S···O interaction. |
Despite a comprehensive search for scientific literature, specific studies detailing molecular dynamics simulations and the associated force field parameter optimization for the compound this compound could not be located.
The conformational analysis of this compound has been investigated using methods such as NMR spectroscopy and X-ray crystallography to understand its structural preferences in solution and in the solid state. acs.org However, published research explicitly outlining molecular dynamics (MD) simulations, which would provide insights into the dynamic behavior of the molecule over time, is not available.
Consequently, information regarding the specific force field parameters developed and optimized for this compound is also unavailable. The process of running a molecular dynamics simulation requires a robust force field, which is a set of parameters that define the potential energy of the system. For novel molecules like this compound, these parameters often need to be custom-developed or adapted from existing force fields (e.g., OPLS-AA, CHARMM, AMBER) and validated against quantum mechanical calculations or experimental data to ensure accuracy. This detailed parameterization and optimization process for this compound does not appear to be documented in the accessible scientific literature.
Therefore, the content for the requested sections "4.6.2. Molecular Dynamics Simulations" and "4.6.3. Force Field Parameters and Optimization" cannot be generated at this time.
Biological Activity and Mechanistic Research of N 3 Thienyl Acetamide Derivatives
Antimicrobial Activities of N-(3-Thienyl)acetamide Derivatives
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for new anti-infective agents. Research has focused on their efficacy against various bacterial and fungal strains and the underlying mechanisms of their action.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Studies have shown that this compound derivatives possess notable antibacterial properties. For instance, a novel compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, has been investigated for its activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net Similarly, various heterocyclic derivatives incorporating the 2-thienyl moiety have been synthesized and tested, revealing that their antibacterial action is often dependent on the specific substitutions made to the core structure. nih.gov
In one study, a series of 2-thienyl substituted heterocycles demonstrated significant antibacterial activities, with their minimum inhibitory concentrations (MICs) being recorded against a panel of bacteria. researchgate.net Another research effort focused on N-phenylacetamide derivatives containing 4-arylthiazole moieties, which showed promising in vitro antibacterial activities against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae. mdpi.com The introduction of a thiazole (B1198619) group into the amide scaffold has been a successful strategy in developing these potent antibacterial agents. mdpi.com
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Gram-positive & Gram-negative strains | Significant activity | researchgate.net |
| 5-(2-thienyl)-1,2,4-triazole derivatives | Gram-positive bacteria | Highly active | nih.gov |
| 5-(2-thienyl)-1,3,4-oxadiazoline-2-thiones | Gram-positive & Gram-negative bacteria | Broad-spectrum activity | nih.gov |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 156.7 µM | mdpi.com |
Antifungal Properties, including Yeast Inhibition
The antifungal potential of this compound derivatives has also been a key area of investigation. The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated significant activity against yeasts such as Candida glabrata and Candida krusei. researchgate.net However, in a study of certain 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles, none of the synthesized compounds were found to be significantly active against the yeast-like pathogenic fungus Candida albicans. nih.gov This highlights the specificity of action within this class of compounds.
Other related acetamide (B32628) derivatives have shown broader antifungal effects. For example, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species and also show activity against Aspergillus species. researchgate.net Research into new thienyl and aryl conazoles has led to compounds with broad-spectrum activity against major human pathogenic fungi, including C. albicans and Aspergillus fumigatus. frontiersin.org
Table 2: Antifungal Activity of Selected Thienyl and Acetamide Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Candida glabrata, Candida krusei | Significant activity | researchgate.net |
| 2-(2-oxo-morpholin-3-yl)-acetamide derivatives | Candida species, Aspergillus species | Fungicidal activity | researchgate.net |
| 2-aryl-1-azolyl-3-thienylbutan-2-ols | Candida albicans, Aspergillus fumigatus | Broad-spectrum activity | frontiersin.org |
| Thienylpyridyl- and thioether-containing acetamides | Physalospora piricola, Rhizoctonia cerealis, Sclerotinia sclerotiorum | Favorable fungicidal activities | nih.gov |
Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Enzyme Inhibition)
The antimicrobial effects of this compound derivatives are attributed to several mechanisms of action. One of the primary mechanisms is the inhibition of essential bacterial enzymes. Several studies have pointed to DNA gyrase and topoisomerase as key targets. researchgate.netnih.gov These enzymes are crucial for bacterial DNA replication and transcription, and their inhibition leads to bacterial cell death. researchgate.net For instance, certain antibacterial thiophenes have been found to target DNA gyrase through a unique allosteric inhibition mechanism, stabilizing the DNA-cleavage complexes. nih.gov Furthermore, some N-substituted thioacetamide (B46855) quinazolinone benzenesulfonamides have shown inhibitory activity against Staphylococcus aureus DNA gyrase. nih.gov
Another identified mechanism is the disruption of the bacterial cell membrane. Research on certain thiophene (B33073) derivatives has demonstrated that they can cause increased membrane permeabilization, leading to leakage of cellular contents and ultimately cell death. frontiersin.org Scanning electron microscopy studies of N-phenylacetamide derivatives containing 4-arylthiazole moieties have confirmed that these compounds can cause cell membrane rupture in bacteria like Xoo. mdpi.com
Anticancer and Antitumor Potential of this compound Derivatives
In addition to their antimicrobial properties, derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting potential to inhibit tumor growth and induce cancer cell death.
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis
A significant body of research has demonstrated the ability of this compound derivatives to inhibit the proliferation of various cancer cell lines. For example, a series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were shown to inhibit the growth of human tumor cell lines such as K-562, A549, and PC-3. nih.gov
A key mechanism underlying the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown that they act as apoptosis inducers via the caspase pathway. nih.gov Specifically, certain compounds in this series were found to enhance the activity of caspases 3 and 9 in the MCF7 breast cancer cell line. nih.gov Similarly, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives have demonstrated potent cytotoxic activity, caspase 3 activation, and a reduction in the Mitochondrial Membrane Potential (MMP), all of which are hallmarks of apoptosis.
Table 3: Apoptotic Effects of Acetamide Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives (4b, 4c) | MCF7 (breast cancer) | Enhanced activity of caspases 3 and 9 | nih.gov |
| 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives (18, 19, 25) | K-562, A549, PC-3 | Significant increase in caspase-3 activity | nih.gov |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives | Hela (cervical cancer), U87 (glioblastoma) | Caspase 3 activation, MMP reduction |
Target Identification and Validation (e.g., Enzymes, Receptors involved in Cancer Progression)
Identifying the molecular targets of this compound derivatives is crucial for understanding their anticancer mechanisms and for the development of more potent and selective drugs. Research has implicated several enzymes and receptors that are critical for cancer progression.
One important class of targets is the carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. Certain thienyl-substituted pyrazoline benzenesulfonamides have shown inhibitory activity against these isoforms. nih.gov Similarly, 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides have been identified as selective carbonic anhydrase II inhibitors. nih.gov
Kinases are another major group of targets. Thiazolyl N-benzyl-substituted acetamide derivatives have been shown to inhibit c-Src kinase, a protein associated with tumor development and progression. chapman.edu Furthermore, some thiazole derivatives have demonstrated the ability to block vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. mdpi.com
Topoisomerases, enzymes that regulate DNA topology and are vital for cell division, are also targeted by some of these compounds. The inhibition of topoisomerases I and II can lead to DNA damage and apoptosis in cancer cells. nih.govnih.gov
Table 4: Molecular Targets of Anticancer this compound and Related Derivatives
| Compound Class | Target Enzyme/Receptor | Therapeutic Implication | Reference |
|---|---|---|---|
| Thienyl-substituted pyrazoline benzenesulfonamides | Carbonic Anhydrase (hCA I, hCA II) | Anticancer | nih.gov |
| 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides | Carbonic Anhydrase II (hCA II) | Anticancer, Neuroprotection | nih.gov |
| Thiazolyl N-benzyl-substituted acetamides | c-Src Kinase | Anticancer | chapman.edu |
| Thiazole derivatives | VEGFR-2 | Anti-angiogenesis | mdpi.com |
| Dibenzo[c,h] researchgate.netchapman.edunaphthyridinone derivatives | Topoisomerase I | Anticancer | nih.gov |
| Benzoxazole derivatives | Topoisomerase I & IIα | Anticancer | researchgate.net |
Structure-Activity Relationships for Antineoplastic Effects
The development of novel anticancer therapeutics is a significant focus of medicinal chemistry, with apoptosis induction being a key strategy. nih.gov this compound derivatives have been explored as potential antineoplastic agents, with structure-activity relationship (SAR) studies revealing critical insights into their cytotoxic effects.
Research into a series of 1,3-thiazole-based acetamide derivatives demonstrated that substitutions on the phenyl ring significantly influence their anticancer activity against various cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir For instance, compound 8a , which features an ortho-chlorine moiety on the phenyl ring, was identified as the most active derivative against Hela cells, with an IC50 value of 1.3±0.14 µM. ijcce.ac.ir Generally, Hela and U87 cells showed greater sensitivity to these compounds compared to the A549 cell line. ijcce.ac.ir
In another study focusing on phenylacetamide derivatives, various substituents (F, Cl, Br, NO2, and -OCH3) were placed on the phenyl ring to assess their impact on cytotoxicity against MDA-MB-468, PC-12, and MCF-7 cancer cell lines. tbzmed.ac.ir The results indicated that these derivatives inhibited cell growth in a dose-dependent manner. tbzmed.ac.ir Specifically, compound 3j , with a para-nitro group, exhibited a potent cytotoxic effect against MDA-MB-468 cells (IC50 = 0.76±0.09 µM). tbzmed.ac.ir The 3d derivative was particularly effective at inducing apoptosis by upregulating Bcl-2, Bax, and FasL RNA expression and increasing caspase 3 activity, showing an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir
Furthermore, SAR studies on thiazolyl N-benzyl-substituted acetamide derivatives revealed that substituents on the benzyl (B1604629) ring are crucial for anticancer activity. The presence of a substituent at the 4-position of the benzyl ring, such as 4-fluoro, 3,4-dichloro, or 4-methyl, was found to be critical for maximizing the inhibition of cancer cell proliferation. core.ac.uk
Table 1: Cytotoxicity of Selected Acetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 8a (ortho-chloro phenyl) | Hela | 1.3 ± 0.14 | ijcce.ac.ir |
| 3j (para-nitro phenyl) | MDA-MB-468 | 0.76 ± 0.09 | tbzmed.ac.ir |
| 3d | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.ir |
| 3d | PC-12 | 0.6 ± 0.08 | tbzmed.ac.ir |
| 3c | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.ir |
| 3d | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.ir |
Anti-inflammatory Properties
Derivatives of acetamide have been investigated for their potential anti-inflammatory activities, often linked to their ability to inhibit key enzymes in the inflammatory pathway, such as Cyclooxygenase-II (COX-II). archivepp.com COX-II is a pathological enzyme primarily responsible for inflammation, making it a prime target for anti-inflammatory drugs. archivepp.com
The anti-inflammatory potential of some acetamide derivatives has been evaluated by measuring their ability to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cell lines. nih.govresearchgate.net Molecular docking studies of certain derivatives with the COX-II enzyme have shown strong interactions between the compound's functional groups (such as ring nitrogen, carbonyl, and secondary amine) and the active site's amino acids. archivepp.com Specifically, the nitrogen atom of the acetamide moiety can form hydrogen bonds with amino acids like Ser 353 and Trp 387, indicating a strong theoretical basis for their anti-inflammatory effects. archivepp.com
Enzyme Inhibition Studies
The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus type 1 (HIV-1) is a validated and crucial target for antiretroviral agents. nih.gov this compound derivatives have emerged as potent inhibitors of this enzyme. One notable compound, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), was found to efficiently inhibit the DNA polymerase activity of HIV-1 RT. nih.govresearchgate.net
NAPETA inhibits both RNA-dependent and DNA-dependent DNA polymerase activities with apparent IC50 values of 1.2 µM and 2.1 µM, respectively. nih.govresearchgate.net This inhibition is specific to the polymerase activity and does not affect the associated RNase H activity. nih.govresearchgate.net Kinetic analysis revealed that the inhibition is noncompetitive with respect to dTTP (Ki = 1.2 µM) and of a mixed linear type concerning the RNA-DNA template (Ki = 0.12 µM). nih.govresearchgate.net The mechanism involves interfering with the formation of the RT-DNA complex, thereby reducing the enzyme's affinity for DNA. nih.govresearchgate.net This mechanism differs from classic non-nucleoside RT inhibitors (NNRTIs), suggesting that such compounds could serve as leads for developing novel anti-HIV drugs. nih.govresearchgate.net
SAR studies of other series, such as (E)-N-phenylstyryl-N-alkylacetamides, have shown that ortho-substitution on the R1 group leads to better inhibitory activities against HIV-1 RT. nih.gov Among these, compound 5i (R1 = 2-Br, R2 = 3,5-difluorobenzyl) demonstrated the highest enzyme inhibition, with an 88.89% inhibitory ratio at the tested concentration and an EC50 value of 4 µM in C8166 cells. nih.gov
Table 2: HIV-1 Reverse Transcriptase Inhibition by Acetamide Derivatives
| Compound | Inhibition Target | IC50 / EC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| NAPETA | RNA-dependent DNA polymerase | 1.2 | Noncompetitive | nih.govresearchgate.net |
| NAPETA | DNA-dependent DNA polymerase | 2.1 | Noncompetitive | nih.govresearchgate.net |
| Compound 5i | HIV-1 in C8166 cells | 4 | N/A | nih.gov |
Inhibition of α-glucosidase is an established therapeutic approach for managing type 2 diabetes mellitus by delaying glucose absorption. researchgate.netnih.gov Various acetamide derivatives have shown promise as α-glucosidase inhibitors. The combination of a phthalimide (B116566) ring with a phenoxy-1,2,3-triazole-N-phenylacetamide moiety has been explored to create new potent inhibitors. nih.gov
In one study, a novel acetamide derivative, compound 5g , featuring a 3-hydroxy substitution on the N-phenylacetamide moiety, demonstrated significantly higher α-glucosidase inhibitory potential (IC50 = 158.4±3.4 μM) than the standard drug acarbose (B1664774) (IC50 = 351.3±1.8 μM). researchgate.net SAR studies on a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamide derivatives indicated that most N-phenylacetamide derivatives were more potent than acarbose, with the 4-bromo derivative (11j ) being the most potent among them. nih.gov In contrast, the N-benzylacetamide derivatives in the same study showed no significant inhibitory activity. nih.gov
The therapeutic potential of this compound derivatives extends to other enzyme targets.
Butyrylcholinesterase (BChE): Inhibition of BChE is a therapeutic target for Alzheimer's disease. A series of substituted acetamide derivatives were evaluated for BChE inhibition, with compound 8c showing the highest potency (IC50 = 3.94 µM). Kinetic studies identified it as a mixed-type inhibitor that binds to both the catalytic and peripheral anionic sites of the BChE active site. nih.gov
Caspase Activation: Certain 1,3,4-thiadiazole (B1197879) derivatives function as apoptosis inducers by activating caspase enzymes. nih.gov Compounds 4b (3-Cl) and 4c (4-Cl) were found to significantly enhance the activity of caspases 3 and 9 in the MCF7 breast cancer cell line, highlighting a mechanism of enzyme modulation for their anticancer effects. nih.gov
Src Kinase: Thiazolyl N-benzyl-substituted acetamide derivatives have been evaluated as Src kinase inhibitors. These compounds retained inhibitory activities in the low micromolar range (1.34-13.02 μM), suggesting their potential in targeting pathways regulated by this kinase. core.ac.uk
Pesticidal Applications (Fungicidal, Herbicidal, Insecticidal) of Derivatives
Derivatives of this compound have demonstrated broad-spectrum pesticidal activities, positioning them as lead structures for the development of new agrochemicals. google.comnih.govresearchgate.net
Fungicidal Activity: N-thienylcarboxamide isomers have shown potent fungicidal activity against gray mold (Botrytis cinerea), acting as succinate (B1194679) dehydrogenase inhibitors (SDHI). nih.gov Specifically, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited activity levels comparable to corresponding N-phenylcarboxamides. nih.gov Other thienylpyridyl acetamide derivatives have displayed favorable fungicidal effects against plant pathogens such as Physalospora piricola, Rhizoctonia cerealis, and Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.govresearchgate.net Additionally, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives showed excellent activity against cucumber downy mildew, with compound 4f (EC50 = 1.96 mg/L) outperforming commercial fungicides. mdpi.com
Herbicidal Activity: N-thienyl-chloroacetamides have been identified as effective herbicides that control or modify plant growth. google.com They are particularly effective against both monocotyledonous and dicotyledonous plants, including Lepidium sativum and Avena sativa, at application rates of 1.4 to 5.6 kg/ha . google.com The mechanism for some chloroacetamide derivatives involves the inhibition of Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.eg
Insecticidal Activity: A "hit" molecule, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide (Compound A), and its derivatives have shown significant insecticidal effects. nih.govresearchgate.net Compound A displayed good larvicidal activity against the oriental armyworm (Mythimna separata) and 100% lethality against the diamondback moth (Plutella xylostella) at 200 mg/L. nih.govresearchgate.netresearchgate.net A structurally optimized derivative, Iq , was particularly potent, with an LC50 value of 0.0016 mg/L against the diamondback moth. nih.govresearchgate.net Another derivative, 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide , was effective against the cowpea aphid (Aphis craccivora), with an LC50 of 0.041 ppm after 48 hours of treatment. univ-eloued.dz
Table 3: Pesticidal Activity of Selected Thienyl Acetamide Derivatives
| Compound | Target Organism | Activity Type | Value | Reference |
|---|---|---|---|---|
| Compound 4f | Cucumber downy mildew | EC50 | 1.96 mg/L | mdpi.com |
| Compound A | Diamondback moth | Lethality | 100% at 200 mg/L | nih.govresearchgate.net |
| Compound Iq | Diamondback moth | LC50 | 0.0016 mg/L | nih.govresearchgate.net |
| Compound 2 | Cowpea aphid (nymphs) | LC50 (48h) | 0.041 ppm | univ-eloued.dz |
Pharmacological Profiling and Biological Pathways
The therapeutic potential of this compound derivatives is underscored by their diverse pharmacological profiles, which stem from their interactions with various biological targets and subsequent modulation of key disease-related pathways. Research into these compounds has revealed activities spanning neuroprotection, antimicrobial efficacy, and anticancer effects.
Derivatives of acetamide, including those with thienyl and other heterocyclic moieties, have been shown to interact with a range of enzymes and receptors, highlighting their potential as inhibitors or modulators in different therapeutic areas.
Neurodegenerative Disease Targets: In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, acetamide derivatives have been evaluated as potential inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE). nih.govnih.gov Certain N-aryl-2-(N-disubstituted) acetamide compounds have shown a selective affinity for MAO-B, a key enzyme in the progression of Parkinson's disease. nih.gov Other substituted acetamide derivatives have demonstrated potent inhibitory activity against BChE, an important enzyme in the nervous system related to the "cholinergic hypothesis" of Alzheimer's disease. nih.gov
Antimicrobial and Antiparasitic Targets: The acetamide scaffold is a component of compounds designed to combat microbial and parasitic infections. For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide has demonstrated significant activity against yeasts such as Candida glabrata and Candida krusei. acs.org Other derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. core.ac.uk
Pesticidal Targets: Thienyl-containing acetamide derivatives have been investigated as potential pesticidal agents. nih.gov One study identified a derivative, 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide, which showed potent insecticidal activity against the diamondback moth. nih.gov
Other Targets: Research has also explored acetamide derivatives as β3-adrenergic receptor agonists for conditions like overactive bladder and as inhibitors of the SARS-CoV-2 NSP13 helicase, an enzyme crucial for viral replication. goums.ac.irnih.gov
Table 1: Examples of Biological Targets for Acetamide Derivatives| Derivative Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| N-aryl-2-(N-disubstituted) acetamides | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (Parkinson's) | nih.gov |
| Substituted Indole (B1671886) Acetamides | Butyrylcholinesterase (BChE) | Neurodegenerative Diseases (Alzheimer's) | nih.gov |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Yeast (e.g., Candida glabrata) | Antifungal | acs.org |
| Thienylpyridyl-thioether Acetamides | Insect-specific targets | Pesticidal | nih.gov |
| N-(3-(carbamoylamino) phenyl) acetamide | SARS-CoV-2 NSP13 helicase | Antiviral | goums.ac.ir |
| Heterocyclic Acetamides | β3-Adrenergic Receptor | Overactive Bladder | nih.gov |
The interaction of this compound derivatives with their biological targets can trigger or inhibit specific cellular signaling pathways implicated in various diseases.
Apoptosis Induction in Cancer: Certain acetamide derivatives, such as a series of 1,3,4-thiadiazoles, have been identified as apoptosis inducers. nih.gov These compounds were found to enhance the activity of caspases 3 and 9 in breast cancer cell lines (MCF7), suggesting they trigger programmed cell death through the intrinsic caspase pathway. nih.gov This represents a key strategy in the development of novel anticancer therapeutics. nih.gov
Neurodegenerative Pathways: By inhibiting enzymes like MAO-B, acetamide derivatives can modulate dopaminergic pathways, which is a primary therapeutic strategy for Parkinson's disease. nih.gov Similarly, the inhibition of cholinesterases helps to regulate the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a central concept in the "cholinergic hypothesis" for managing Alzheimer's disease. nih.gov
Inflammatory Pathways: Some acetamide derivatives have shown potential anti-inflammatory activity by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. This suggests a modulatory effect on inflammatory pathways often associated with oxidative stress. nih.gov
Understanding the pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) is crucial for the development of active this compound derivatives into viable therapeutic agents.
Pharmacodynamics: Enzyme kinetics studies have been used to elucidate the mechanism of action for some derivatives. For example, a potent butyrylcholinesterase inhibitor from a series of substituted acetamides was found to act as a mixed-type inhibitor. nih.gov In antiviral research, different 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives were found to inhibit respiratory syncytial virus (RSV) through distinct mechanisms; one acted as a membrane fusion inhibitor, while another functioned at the stage of viral genome replication/transcription. semanticscholar.org
Pharmacokinetics: The clinical potential of these derivatives is highly dependent on their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Studies on heterocyclic acetamide and benzamide (B126) derivatives have focused on developing compounds with improved pharmacokinetic profiles in rodents. nih.gov However, challenges remain, as some promising antiviral acetamide derivatives showed poor in vivo efficacy due to rapid metabolism. semanticscholar.org Conversely, other research has successfully identified derivatives with good blood-brain barrier permeation and favorable pharmacokinetic properties, which are essential for drugs targeting the central nervous system. nih.gov
Computational Biology and Molecular Docking Studies in Drug Discovery
Computational methods, particularly molecular docking, are indispensable tools in the discovery and optimization of this compound derivatives. beilstein-journals.orgnih.gov These in silico techniques predict how a ligand (the drug candidate) fits into the binding site of a target protein and estimate the strength of the interaction, thereby guiding the synthesis of more potent and selective compounds. beilstein-journals.org
A key goal of molecular docking is to predict the binding affinity between a ligand and its protein target, which is often expressed as a scoring function or binding energy. beilstein-journals.org
Docking Scores and Binding Energy: Molecular docking simulations calculate a score that estimates the binding free energy (ΔGbind). Lower binding energy values typically indicate a more stable and favorable ligand-protein complex. nih.gov For example, in a study of N-aryl-2-(N-disubstituted) acetamide compounds as potential MAO-B inhibitors, several derivatives showed a much better ΔGbind than the reference drug Zonisamide, indicating a strong potential affinity. nih.gov
MMGBSA Calculations: The Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method is a popular post-docking technique used to refine binding free energy predictions. nih.gov
Specific Examples: In the search for antivirals, the inhibitor N-(3-(carbamoylamino) phenyl) acetamide was shown to have an effective binding affinity against the SARS-CoV-2 NSP13 helicase through docking studies. goums.ac.ir Similarly, the binding affinities of various N-(arylpiperazinoalkyl)acetamide derivatives for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors have been evaluated computationally to understand their pharmacological profiles. researchgate.net
Table 2: Predicted Binding Affinities for Acetamide Derivative-Target Complexes| Derivative/Compound | Target Protein | Computational Method | Finding | Reference |
|---|---|---|---|---|
| Compound 5c (an N-aryl-2-(N-disubstituted) acetamide) | Monoamine Oxidase B (MAO-B) | IFD Docking, MMGBSA | Showed much better ΔGbind than the reference drug Zonisamide. | nih.gov |
| N-(3-(carbamoylamino) phenyl) acetamide | SARS-CoV-2 NSP13 Helicase | Molecular Docking | Exhibited effective binding affinity. | goums.ac.ir |
| Compound 8c (an indole acetamide) | Butyrylcholinesterase (BChE) | Molecular Docking | Docking study provided a reasonable explanation for its high activity. | nih.gov |
Beyond predicting affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. mdpi.comnih.gov This analysis is crucial for understanding the structural basis of a compound's activity and for rational drug design.
Types of Interactions: The stability of the ligand-protein complex is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govaalto.fi Hydrogen bonds are particularly important for specificity and affinity. researchgate.net
Identification of Key Residues: Docking studies can identify the key amino acid residues that form critical contacts with the ligand. For instance, the docking of N-(3-(carbamoylamino) phenyl) acetamide into the SARS-CoV-2 NSP13 helicase revealed binding interactions with residues such as Lys-146, Ile-151, Tyr-185, and Ser-229. goums.ac.ir In another study, the binding mode of a potent BChE inhibitor was predicted, highlighting interactions with key residues like Gly116, Trp82, and His438. nih.gov
Visualizing Binding Modes: Computational tools generate 2D and 3D plots that visualize the orientation of the ligand within the binding site and its specific interactions with surrounding residues. researchgate.net This visualization helps medicinal chemists understand structure-activity relationships (SAR) and design modifications to improve binding and efficacy.
Advanced Research Applications and Future Directions
N-(3-Thienyl)acetamide as a Lead Compound for Drug Discovery
The thienyl and acetamide (B32628) moieties present in this compound are recognized as important pharmacophores in the development of novel therapeutic agents. A "lead compound" is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters.
Structurally related compounds have shown significant potential in various therapeutic areas:
Alzheimer's Disease: A series of novel thiazole (B1198619) acetamide derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. nih.gov One compound, in particular, emerged as a potent AChE inhibitor and also showed an ability to inhibit Aβ aggregation, another key factor in the disease. nih.gov
Cancer Therapy: Researchers have developed a class of molecules based on an N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold. researchgate.net A lead compound from this series demonstrated high potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia, inducing cell death through both apoptosis and autophagy. researchgate.net
Pesticidal Agents: In agrochemical research, a "hit" molecule containing thienyl-pyridine, thioether, and acetamide groups was identified through pharmacophore-based virtual screening. nih.gov This led to the synthesis of a series of derivatives that showed high insecticidal activity against agricultural pests like the diamondback moth, with some compounds showing efficacy comparable to commercial insecticides. nih.gov
These examples underscore the value of the acetamide and heteroaromatic (thiophene/thiazole) combination as a foundational structure for discovering new lead compounds in diverse fields of medicinal and agricultural chemistry.
Role as an Intermediate in Complex Organic Synthesis
In organic chemistry, an intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. Due to their reactive nature, intermediates are often not isolated during a multi-step synthesis. The this compound structure can be a valuable building block for constructing more complex molecular architectures.
The synthesis of bioactive molecules often involves multiple steps where intermediates are key. For instance, the creation of a series of acetamide derivatives with potential anti-inflammatory activity was based on the principle of drug discovery from synthesis intermediates. bioencapsulation.net In one multi-step synthesis, various 2-chloro-N-[(substituted)phenyl]acetamides were prepared as intermediates, which were then reacted with sodium saccharin (B28170) to produce the final products. bioencapsulation.net
Similarly, the synthesis of novel thienylpyridyl acetamide pesticides involved the preparation of key intermediates like mercaptoacetamides and chloroacetamides, which were subsequently reacted with pyridine (B92270) derivatives to yield the target compounds. nih.gov The strategic use of such intermediates allows for the systematic construction of a library of related compounds for biological evaluation. While specific literature detailing this compound as a direct intermediate in a named reaction is specialized, the general principles of multi-step synthesis confirm the utility of such structures as foundational reagents. mit.eduresearchgate.net
Exploration in Materials Science (e.g., Conjugated Polymers)
Thiophene (B33073) is a cornerstone building block for conjugated polymers, which are organic polymers that conduct electricity. These materials are of great interest in materials science for applications in electronics, such as transistors, solar cells, and thermoelectric devices. sciopen.com The properties of these polymers can be tuned by modifying the substituent groups on the thiophene ring.
Incorporating an acetamide group, as in this compound, onto a polythiophene backbone could introduce specific functionalities:
Solubility and Processibility: The amide group can influence the polymer's solubility, making it easier to process into thin films for electronic devices.
Intermolecular Interactions: The hydrogen-bonding capability of the N-H group in the acetamide can promote self-assembly and ordering of the polymer chains, which is crucial for efficient charge transport.
Sensing Applications: The amide group can act as a binding site for specific ions or molecules, opening up possibilities for chemical sensor applications.
While the direct polymerization of this compound is not widely documented in mainstream literature, the extensive research into functionalized polythiophenes suggests that it is a promising area for future exploration. The development of novel n-type (electron-conducting) conjugated polymers is a particular focus, as their performance has traditionally lagged behind p-type (hole-conducting) materials, and functional groups like amides could play a role in developing new high-performance materials. sciopen.com
Catalytic Applications of this compound-derived Ligands
In catalysis, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. Molecules derived from this compound have the potential to be developed into effective ligands.
The nitrogen and oxygen atoms of the acetamide group, and potentially the sulfur atom of the thiophene ring, can act as donor atoms to coordinate with a metal center. By chemically modifying the this compound structure, bidentate or multidentate ligands could be created, which bind to the metal more strongly and create a well-defined coordination environment.
For example, research into new morpholino acetamide ligands has shown their ability to form stable complexes with rare earth metals. researchgate.net These complexes exhibited interesting properties, including semiconductivity and potential as corrosion inhibitors and antibacterial agents. researchgate.net This demonstrates how an acetamide framework can be used to create functional metal complexes, a principle that could be extended to this compound to explore new catalytic reactions or materials.
Novel Derivatization Strategies for Enhanced Bioactivity
Derivatization is the technique of chemically modifying a compound to produce a new compound with different chemical or physical properties. In drug discovery, this is a core strategy to optimize a lead compound. Starting with a core structure like this compound, chemists can systematically alter different parts of the molecule to enhance its biological activity, improve its selectivity, or modify its metabolic stability.
A clear example of this is seen in the development of thienylpyridyl-containing acetamides as pesticides. nih.gov Starting from an initial hit compound, researchers synthesized a series of analogues by:
Modifying the Thioether Linkage: The thioether group was oxidized to the corresponding sulfoxide (B87167) and sulfone. The results showed a clear structure-activity relationship, with the sulfone derivatives exhibiting the highest insecticidal activity. nih.gov
Altering Substituents on the Phenyl Ring: Different halogen and methyl groups were introduced onto the N-phenyl ring of the acetamide, leading to variations in potency. nih.gov
This systematic approach allowed the researchers to identify the optimal combination of functional groups for maximum insecticidal effect. Another study reported the synthesis of flavonoid acetamide derivatives to improve the bioavailability of natural flavonoids, demonstrating that adding acetamide groups can significantly enhance pharmacokinetic properties. rsc.orgresearchgate.net
| Compound Modification | Target Pest | Observed Activity Trend |
|---|---|---|
| Oxidation of Thioether | Diamondback Moth | Sulfone > Thioether > Sulfoxide |
| Substitution on N-Phenyl Ring (R=3-F) | Diamondback Moth | H > Cl > Br > CH₃ |
| Substitution on N-Phenyl Ring (R¹=H) | Diamondback Moth | 4-F > 3-F |
Computational Chemistry for Rational Design and Optimization
Computational chemistry uses computer simulations to assist in solving chemical problems. In drug discovery and materials science, it provides powerful tools for rational design, allowing scientists to predict how a molecule will behave before it is synthesized in the lab.
For this compound derivatives, computational methods are employed in several ways:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. In the study of thiazole acetamides for Alzheimer's, docking studies were used to understand how the compounds bind to the active site of the acetylcholinesterase enzyme, helping to explain their inhibitory activity. nih.gov
Pharmacophore Modeling: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The initial "hit" compound for the thienylpyridyl acetamide pesticides was identified from a large chemical database using a pharmacophore model. nih.gov
ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. Computational tools can calculate properties like hydrophobicity (logP) and topological polar surface area (TPSA), which are critical for determining a drug's bioavailability and ability to cross cell membranes. researchgate.netnih.gov Studies on flavonoid acetamide derivatives used these predictions to show that the modified compounds had more favorable drug-like properties than the original flavonoids. researchgate.netnih.gov
These computational approaches save significant time and resources by focusing synthetic efforts on molecules that are most likely to succeed.
Interdisciplinary Research Combining Synthetic Chemistry and Biological Screening
The development of new bioactive compounds is an inherently interdisciplinary process that requires close collaboration between synthetic chemists and biologists. The journey from a concept to a viable lead compound involves a cyclical process of design, synthesis, and testing.
Design: Based on existing knowledge or computational screening, a target molecule or a series of related molecules is designed.
Synthesis: Synthetic organic chemists develop and execute routes to create these molecules. This often involves multi-step processes and purification. acs.org
Biological Screening: The newly synthesized compounds are then tested for their biological activity. This could involve in vitro enzyme assays (e.g., testing for AChE inhibition) or cell-based assays (e.g., measuring toxicity to cancer cells or insects). nih.govresearchgate.netresearchgate.net
Analysis: The results of the screening are analyzed to establish a Structure-Activity Relationship (SAR), which describes how changes in the molecule's structure affect its biological activity. nih.gov
This cycle is then repeated, with the SAR data informing the design of the next generation of compounds. The research into anticancer N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives provides a clear example of this process, where the synthesis and evaluation of a new class of molecules led to the discovery of a potent lead compound. researchgate.net Similarly, the development of pesticides and potential Alzheimer's treatments based on related acetamide scaffolds follows this integrated, interdisciplinary approach. nih.govnih.gov
Q & A
Q. What are the recommended synthetic routes for preparing N-(3-Thienyl)acetamide with high purity?
- Methodological Answer : this compound can be synthesized via nucleophilic acyl substitution, where 3-aminothiophene reacts with acetyl chloride or acetic anhydride in a controlled anhydrous environment. Purification typically involves recrystallization using ethanol or ethyl acetate to remove unreacted starting materials . For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, as described in protocols for structurally similar acetamide derivatives .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm thienyl ring substitution patterns and acetamide group integration (e.g., δ ~2.1 ppm for methyl protons, δ ~168 ppm for carbonyl carbon) .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .
- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H] at m/z = 155.2) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in a cool, dry place away from oxidizers, as thiophene derivatives may exhibit reactivity under harsh conditions .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target-specific applications?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors).
- QSAR Modeling : Correlate structural modifications (e.g., substituents on the thienyl ring) with biological activity using descriptors like logP and topological polar surface area (TPSA) .
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales in explicit solvent models .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer :
- Dose-Response Analysis : Perform MTT assays (e.g., Mosmann’s protocol ) to validate cytotoxicity thresholds across multiple cell lines.
- Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vitro vs. in vivo results .
- Structural Confirmation : Re-analyze synthesized analogs via XRD (as in ) to confirm regiochemistry, which may impact activity.
Q. How can researchers analyze the electrochemical properties of this compound for material science applications?
- Methodological Answer :
- Cyclic Voltammetry (CV) : Measure redox potentials in acetonitrile with 0.1 M TBAPF as electrolyte. Thienyl derivatives often show reversible oxidation peaks due to conjugated π-systems .
- Spectroelectrochemistry : Couple CV with UV-vis spectroscopy to track changes in electronic transitions during oxidation/reduction .
Methodological Considerations
Q. What analytical techniques are suitable for quantifying trace impurities in this compound batches?
- Methodological Answer :
- GC-MS : For volatile impurities, using a DB-5 column and helium carrier gas.
- HPLC-DAD : As per pharmacopeial standards, with a C18 column and gradient elution (water:acetonitrile) to separate polar byproducts .
Q. How to assess the photostability of this compound under experimental conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
